Ethyl difluoro(trimethylsilyl)acetate

Beschreibung

Historical Context and Discovery

The development of this compound emerged within the broader historical context of organofluorine chemistry evolution throughout the late twentieth century. The foundations for understanding difluoroketene silyl acetals were first established by Petrov and colleagues in 1959, who pioneered the preparation of ketene silyl acetals in their seminal work published in the Journal of General Chemistry. This foundational research provided the conceptual framework that would later enable the development of more sophisticated fluorinated analogs. The specific advancement toward difluorinated compounds gained momentum in the 1980s when Yamana and colleagues in 1983, followed by Takeuchi and associates in 1988, demonstrated the preparation of difluoro silyl enol ethers through reactions involving chlorodifluoromethyl ketones with zinc dust and trimethylsilyl chloride.

The direct synthetic pathway to this compound was refined through subsequent decades of research focused on optimizing reaction conditions and improving yields. Matsumura and collaborators described crucial preparative methods in Japanese Patent 2,270,841, which detailed the synthesis of related difluoro compounds from bromodifluoroacetate and iododifluoroacetate esters using trialkylsilyl chloride and zinc in acetonitrile. The electrochemical approach to synthesizing this compound was later developed through innovative silylation techniques, as demonstrated by Bordeau and colleagues in 2006, who successfully prepared difluoro(trimethylsilyl)acetamides through electrochemical methods. These historical developments culminated in the establishment of this compound as a commercially available and synthetically useful reagent, with current specifications indicating purities exceeding 97 percent as determined by gas chromatography.

Structural Characteristics and Molecular Identity

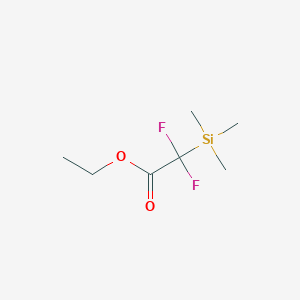

This compound possesses a distinctive molecular architecture characterized by the empirical formula C₇H₁₄F₂O₂Si and a molecular weight of 196.27 grams per mole. The compound is officially designated under Chemical Abstracts Service number 205865-67-4 and carries the systematic International Union of Pure and Applied Chemistry name ethyl 2,2-difluoro-2-(trimethylsilyl)acetate. The molecular structure features a central carbon atom bearing two fluorine substituents and a trimethylsilyl group, with this difluoromethylene unit connected to an acetate ester functionality. The trimethylsilyl component consists of a silicon atom bonded to three methyl groups, providing both steric bulk and electronic characteristics that influence the compound's reactivity profile.

The physical properties of this compound reflect its unique structural composition and intermolecular interactions. The compound appears as a colorless to light yellow liquid with a boiling point of 55 degrees Celsius under reduced pressure conditions of 20 millimeters of mercury. The monoisotopic mass has been determined to be 196.073113 atomic mass units, providing precise identification capabilities for analytical applications. The simplified molecular-input line-entry system representation is expressed as CCOC(=O)C(F)(F)Si(C)C, which accurately depicts the connectivity pattern of all constituent atoms. The International Chemical Identifier key DYAKYYSMROBYNG-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

Role in Modern Fluoroorganic Chemistry

This compound occupies a pivotal position in contemporary fluoroorganic chemistry as a versatile difluorocarbene precursor and synthetic building block. The compound serves as an essential reagent for introducing difluoromethyl groups into various organic frameworks, particularly in pharmaceutical and agrochemical synthesis where fluorinated compounds exhibit enhanced biological activity and metabolic stability. Modern applications demonstrate its effectiveness in the preparation of difluoromethylene-containing arenes through deoxyfluoroalkylation-aromatization strategies, as recently reported in advanced synthetic methodologies. The compound's reactivity profile enables efficient formation of carbon-carbon bonds while simultaneously installing fluorine atoms at strategic positions within target molecules.

The significance of this compound in materials science has grown substantially due to its ability to contribute to the development of advanced polymers and coatings with improved chemical resistance and durability properties. Research has shown its utility as a derivatizing agent in analytical chemistry applications, particularly in mass spectrometry where it enhances detection sensitivity for complex mixture analysis. The compound's role extends to fluorine chemistry studies where it facilitates investigations into the unique properties imparted by carbon-fluorine bonds, including their exceptional strength (approximately 480 kilojoules per mole) and distinctive electronic characteristics. Contemporary synthetic methodologies have leveraged the compound's ability to generate difluorocarbene intermediates under specific reaction conditions, enabling access to previously challenging fluorinated molecular architectures.

The strategic importance of this compound in modern drug development cannot be overstated, as fluoroalkyl arenes represent valuable substructures present in several Food and Drug Administration-approved pharmaceuticals and patented compounds. The compound's unique combination of silicon and fluorine functionalities provides synthetic chemists with exceptional control over stereochemical outcomes and reaction selectivity, particularly when compared to traditional fluorinated reagents. Recent investigations have established its comparability to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate in terms of difluorocarbene generation efficiency, offering researchers additional options for accessing complex fluorinated targets. The continued development of methodologies utilizing this compound reflects the growing demand for sophisticated fluorinated compounds across multiple industrial sectors, from specialty chemicals to advanced materials applications.

Eigenschaften

IUPAC Name |

ethyl 2,2-difluoro-2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAKYYSMROBYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374562 | |

| Record name | Ethyl trimethylsilyldifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205865-67-4 | |

| Record name | Ethyl trimethylsilyldifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Detailed Reaction Conditions and Findings

The following table summarizes key parameters and outcomes reported in the literature for the preparation of ethyl difluoro(trimethylsilyl)acetate:

Mechanistic Insights and Advantages

The reaction proceeds via in situ generation of 2,2-difluoroketene silyl acetals, which are more reactive and selective than traditional Reformatsky reagents in condensation reactions.

The use of zinc amalgam as a reducing agent ensures efficient reductive cleavage of the carbon-halogen bond in bromodifluoroacetate esters, enabling smooth silylation.

The choice of solvent influences the reaction kinetics and selectivity, with polar aprotic solvents like acetonitrile and ethers facilitating better solubility and reactivity.

Electrochemical silylation offers an alternative green chemistry approach, avoiding chemical reducing agents, though it is more commonly applied to amide derivatives.

Research Findings and Applications

The prepared this compound has been successfully used as a precursor in the synthesis of 3,3-difluoroazetidinones and other fluorinated heterocycles, demonstrating its synthetic utility.

The silyl acetal intermediates exhibit superior stereochemical control in condensation reactions compared to traditional methods, enabling higher diastereoselectivity.

The preparation methods have been patented and optimized for industrial-scale synthesis, reflecting their practical importance.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Reaction Conditions and Yields

The synthesis of ethyl difluoro(trimethylsilyl)acetate can be achieved through several methods, primarily involving the reduction of ethyl trifluoroacetate using copper-deposited magnesium and trimethylsilyl chloride.

-

Method : Reductive defluorination-silylation

-

Reagents : Ethyl trifluoroacetate, copper-deposited magnesium, trimethylsilyl chloride

-

Conditions : Reaction typically conducted in DMI solvent at room temperature for approximately 3.5 to 4 hours.

-

Yield : 60% to 68% depending on specific conditions and substrate variations .

Mechanism of Reaction

The proposed mechanism involves the formation of a zinc carbenoid intermediate from the reaction between diethylzinc and this compound, which can further react with various electrophiles such as aldehydes and ketones to yield functionalized products .

Reactions with Electrophiles

This compound can participate in various nucleophilic addition reactions due to its electrophilic nature:

-

Aldol Reactions : The compound has been utilized in aldol reactions where it reacts with aldehydes in the presence of Lewis acids to form β-hydroxy esters.

-

Yields : Moderate to good yields have been reported, often requiring careful control of reaction conditions to optimize selectivity .

Silylation Reactions

The introduction of the trimethylsilyl group is facilitated through reactions with trimethylsilyl chloride in the presence of bases:

-

Reagents : Trimethylsilyl chloride, base (e.g., triethylamine)

-

Conditions : Typically performed under inert atmosphere to prevent moisture interference.

-

Outcome : This reaction enhances the stability and reactivity of the resulting compounds, making them suitable for further transformations.

Defluorination-Silylation

This method involves converting alkyl trifluoroacetates into their corresponding difluorinated silylated derivatives:

-

Reagents : Copper-deposited magnesium, trimethylsilyl chloride

-

Conditions : Conducted under controlled temperatures.

-

Yields : Reported yields range from 60% to 68%, indicating efficient conversion .

Comparative Analysis with Related Compounds

This compound exhibits unique properties compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Ethyl trifluoroacetate | |||

| Contains three fluorine atoms | More electronegative; stronger reactivity | ||

| Trimethylsilyl acetate | |||

| Contains no fluorine; simpler structure | Lacks fluorine's unique electronic properties | ||

| Difluoroacetic acid | |||

| Strong acidity; used as a reagent | More acidic; lacks silyl functionality |

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

EDTSA serves as a versatile building block in the synthesis of fluorinated compounds. Its utility is particularly noted in the preparation of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated that EDTSA can be utilized to synthesize β-hydroxy esters and α,β-unsaturated esters under mild conditions using tetrabutylammonium activators. This method enhances reaction efficiency and selectivity, showcasing EDTSA's role in developing complex organic molecules .

Drug Development

The unique fluorinated structure of EDTSA enhances the biological activity and stability of drug candidates, making it invaluable in medicinal chemistry.

Case Study: Enhancing Drug Stability

Research indicates that incorporating fluorinated groups into drug molecules often improves metabolic stability and bioavailability. For instance, compounds derived from EDTSA have exhibited enhanced interactions with biological targets due to their unique electronic properties .

Material Science

In material science, EDTSA contributes to the development of advanced materials such as coatings and polymers with improved chemical resistance and durability.

Application Example: Coating Formulations

Studies have shown that incorporating EDTSA into coating formulations results in materials with superior resistance to solvents and chemicals, making them suitable for industrial applications .

Analytical Chemistry

EDTSA is employed as a derivatizing agent in mass spectrometry, enhancing the analysis of complex mixtures by improving detection sensitivity.

Data Table: Derivatization Effects

| Compound | Detection Sensitivity | Application |

|---|---|---|

| EDTSA | High | Mass Spectrometry |

| Other Derivatives | Moderate | Various Analytical Techniques |

This table illustrates how EDTSA outperforms other derivatives in enhancing detection sensitivity during mass spectrometric analysis .

Fluorine Chemistry

EDTSA plays a crucial role in the study of fluorinated compounds, aiding researchers in understanding the reactivity patterns associated with fluorine substitution.

Research Insight

Fluorinated compounds like EDTSA often exhibit distinct reactivity due to the electronegative nature of fluorine, which can influence reaction pathways and mechanisms .

Wirkmechanismus

The mechanism of action of ethyl difluoro(trimethylsilyl)acetate involves its ability to act as a difluoromethylating agent. The difluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, making them more effective in biological systems. The trimethylsilyl group can be easily removed under mild conditions, allowing for further functionalization of the molecule .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Detailed Analysis

Ethyl (trimethylsilyl)acetate

- Structural Difference : Lacks fluorine atoms, reducing electrophilicity at the carbonyl carbon.

- Reactivity : Primarily used in Reformatsky reactions (e.g., synthesis from ethyl bromoacetate and TMS-methyl Grignard reagents) . The absence of fluorine limits its utility in fluorinated β-lactam synthesis.

- Applications : Serves as a silylation agent in derivatization for analytical chemistry .

Ethyl difluoro(phenyl)acetate

- Structural Difference : Replaces TMS with a phenyl group, introducing steric bulk and π-π interactions.

- Reactivity : The electron-withdrawing phenyl group may stabilize carbanion intermediates but reduces silicon-mediated hyperconjugation effects .

Ethyl trifluoroacetate

- Structural Difference : Contains a trifluoromethyl (–CF$3$) group instead of –CF$2$–SiMe$_3$.

- Reactivity : Highly electrophilic due to the –CF$_3$ group; used as a derivatizing agent for hydroxyl/carboxylic acid groups in GC-MS .

Silicon-Based Difluoromethylation Reagents Halogenated Variants: Compounds like Me$3$SiCF$2$Cl and Me$3$SiCF$2$Br () are more reactive in radical-mediated difluoromethylation but lack the ester functionality for nucleophilic acyl substitution .

Research Findings and Trends

- Electrophilicity: this compound’s carbonyl carbon is more electrophilic than non-fluorinated analogs (e.g., ethyl (trimethylsilyl)acetate), enabling efficient nucleophilic attacks in azetidinone synthesis .

- Thermal Stability : The TMS group improves thermal stability compared to halogenated silicon reagents, making it suitable for high-temperature reactions (e.g., 70°C in DMSO) .

- Synthetic Versatility : Its dual functionality (–CF$2$ and –CO$2$Et) allows sequential transformations, such as fluorination followed by ester hydrolysis or cross-coupling .

Biologische Aktivität

Ethyl difluoro(trimethylsilyl)acetate, also known by its CAS number 205865-67-4, is a compound that has garnered attention in the field of organic chemistry and medicinal chemistry due to its unique structure and potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, reactivity, and implications in medicinal applications.

Chemical Structure and Properties

This compound has the molecular formula . It features a difluoromethyl group and a trimethylsilyl group attached to an acetate moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can be advantageous in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl chlorodifluoroacetate with trimethylsilyl chloride in the presence of a suitable base. A notable method includes using magnesium as a reducing agent in N,N-dimethylformamide (DMF) under inert conditions, yielding the desired product with varying efficiencies depending on reaction conditions. For instance, one study reported a yield of 70% under optimized conditions .

Medicinal Chemistry Applications

- Fluorinated Compounds in Drug Design : The incorporation of fluorine into organic molecules can significantly alter their pharmacokinetic properties. Research indicates that this compound may serve as a precursor for synthesizing biologically active difluoromethylated compounds. Such compounds have been explored for their potential in targeting various biological pathways, including those involved in cancer and infectious diseases .

- Probing Biological Mechanisms : The unique properties of fluorinated compounds like this compound allow for their use as probes in biological studies. For example, they can be utilized to investigate enzyme mechanisms through techniques such as NMR spectroscopy, which provides insights into molecular interactions at the atomic level .

Case Studies

- Study on Reactivity : A study demonstrated that this compound could be used effectively in late-stage difluoromethylation reactions. This process allows for site-selective installation of fluorinated groups onto larger biomolecules, which is crucial for developing new therapeutics .

- Biological Evaluation : In another investigation, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives exhibited significant anti-proliferative activity, suggesting potential as anticancer agents .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C7H14F2O2Si |

| CAS Number | 205865-67-4 |

| Synthesis Yield | Up to 70% |

| Biological Applications | Anticancer agents, enzyme probes |

| Notable Reaction Conditions | DMF, magnesium under inert atmosphere |

Q & A

Q. Basic

- Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources . Use non-reactive materials (glass or fluoropolymer-lined containers).

- Safety :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of vapors .

- Ground equipment to prevent electrostatic discharge .

- Avoid contact with strong oxidizers; incompatible substances are not fully characterized but may include bases or nucleophiles .

How can reaction pathways with nucleophiles be optimized under catalytic conditions?

Advanced

The trimethylsilyl group enhances electrophilicity at the carbonyl carbon. Optimization strategies include:

- Catalyst screening : Tetrabutylammonium salts (e.g., Bu4NOAc) improve reaction rates and selectivity in silyl ester additions .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states in nucleophilic substitutions.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., β-hydroxy esters), while higher temperatures may shift to olefination products .

What analytical techniques effectively characterize this compound in complex mixtures?

Q. Advanced

- NMR Spectroscopy :

- ¹⁹F NMR identifies difluoro environments (split patterns indicate coupling with adjacent groups) .

- ²⁹Si NMR confirms trimethylsilyl group integrity .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of fluorine and silicon .

- Chromatography : GC-MS with BSTFA derivatization aids in detecting hydrolyzed byproducts .

What side reactions occur during hydrolysis, and how can they be mitigated?

Basic

Hydrolysis under acidic/basic conditions may yield difluoroacetic acid or trimethylsilanol. Mitigation strategies:

- pH control : Use buffered conditions (pH 7–8) to limit aggressive acid/base cleavage.

- Temperature modulation : Hydrolysis at ≤25°C reduces decarboxylation risks .

- Byproduct removal : Extract silanol byproducts with ethyl acetate .

How do the trimethylsilyl and difluoro groups influence electronic and steric effects?

Q. Advanced

- Electronic effects : The electron-withdrawing difluoro group increases carbonyl electrophilicity, while the trimethylsilyl group stabilizes α-carbanions via hyperconjugation .

- Steric effects : The bulky trimethylsilyl group directs nucleophilic attacks to less hindered positions (e.g., para in aromatic substitutions) . Computational modeling (DFT) can predict regioselectivity in such systems.

Which solvent systems are compatible with this compound?

Q. Basic

- Polar aprotic solvents : THF, DMF, or acetonitrile enhance solubility without reacting with the ester .

- Non-polar solvents : Hexane or ethers are suitable for low-temperature reactions .

- Avoid protic solvents : Methanol/water may hydrolyze the silyl ester .

How to resolve contradictions in NMR data from difluoro and trimethylsilyl groups?

Q. Advanced

- Decoupling experiments : ¹H-¹⁹F decoupling simplifies splitting patterns in ¹H NMR .

- 2D NMR : HSQC and HMBC correlate ¹³C-¹H signals to assign quaternary carbons adjacent to fluorine/silicon.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation when spectral data are ambiguous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.